3-(4-t-Butylsulfamoylphenyl)picolinic acid
Description
Properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-8-6-11(7-9-12)13-5-4-10-17-14(13)15(19)20/h4-10,18H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGIZNZERIYNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-t-Butylsulfamoylphenyl)picolinic acid involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-t-Butylsulfonyl chloride with an appropriate amine to form the intermediate 4-t-Butylsulfamoylphenyl compound.
Coupling reaction: The intermediate is then coupled with picolinic acid under specific reaction conditions to form the final product, 3-(4-t-Butylsulfamoylphenyl)picolinic acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-(4-t-Butylsulfamoylphenyl)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-t-Butylsulfamoylphenyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or modulator of specific biological pathways.
Mechanism of Action
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. It is known to bind to certain proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-(4-t-Butylsulfamoylphenyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A simpler analog that lacks the 4-t-Butylsulfamoylphenyl group.
4-t-Butylsulfamoylbenzoic acid: A compound with a similar sulfonamide group but different aromatic structure.
2-Pyridinecarboxylic acid derivatives: Various derivatives with different substituents on the pyridine ring.
The uniqueness of 3-(4-t-Butylsulfamoylphenyl)picolinic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
